UPLC Resolution from Bilastine API and Other Impurities
A validated UPLC method specifically separates this compound from Bilastine API and other known impurities. In forced degradation studies, Bilastine Impurity 27 is a specified process impurity with a distinct retention profile. The chromatographic system, using an Acquity BEH C18 column and a gradient of 0.1% triethylamine buffer (pH 2.5) and acetonitrile, resolves multiple Bilastine-related analytes, ensuring that Bilastine Impurity 27 is distinctly quantifiable without interference from the parent drug or other specified degradation products [1]. This specificity is the foundational requirement for its use as a reference standard.
| Evidence Dimension | Specific impurity identification and quantification capability in a multi-analyte mixture |
|---|---|
| Target Compound Data | Identity confirmed as Bilastine Impurity 27 (1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride) |
| Comparator Or Baseline | Bilastine API, BLS Impurity-A, BLS Impurity-B, and unspecified degradation impurities |
| Quantified Difference | The validated UPLC method achieves baseline separation of all 13 specified and unspecified analytes, including the target compound, within a 20-minute runtime, demonstrating specific resolution |
| Conditions | Acquity BEH C18 column (50x2.1mm, 1.7µm); mobile phase A: 0.1% TEA in water (pH 2.5), B: Acetonitrile; Gradient elution at 0.2 mL/min; UV detection at 224 nm; Room temperature. |
Why This Matters
For a procurement scientist, this confirmed chromatographic specificity guarantees that the reference standard will correctly identify and quantify a unique process impurity without cross-interference, which is non-negotiable for passing a method validation required for regulatory submission.
- [1] Kodishala, R. K., et al. (2025). Unspecified degradation impurities identification and characterization in bilastine and montelukast tablet formulations by using UPLC and LCMS/MS: Robustness by design expert and green assessment. Annales Pharmaceutiques Françaises, Advance online publication. doi: 10.1016/j.pharma.2025.04.006 View Source
